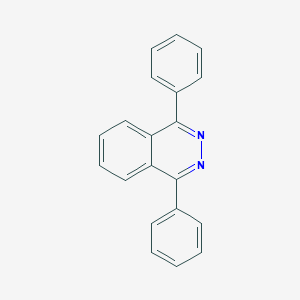![molecular formula C14H15NO2S B161101 2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid CAS No. 132483-46-6](/img/structure/B161101.png)
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a thiazole ring, which is known for its biological activity, and a phenylpropanoic acid moiety, which contributes to its chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid typically involves the reaction of 4,5-dimethylthiazole with a suitable phenylpropanoic acid derivative. One common method includes the use of Friedel-Crafts acylation, where the thiazole ring is acylated with a phenylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
科学的研究の応用
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid involves its interaction with cellular components. In the MTT assay, the compound is reduced by mitochondrial reductases in living cells to form an insoluble purple formazan product. This reduction process is indicative of cellular metabolic activity and is used to assess cell viability .
類似化合物との比較
Similar Compounds
2-(4-Methylphenyl)propanoic acid: Similar in structure but lacks the thiazole ring, which reduces its biological activity.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: Contains an oxazole ring instead of a thiazole ring, leading to different chemical and biological properties.
Uniqueness
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid is unique due to the presence of the thiazole ring, which imparts significant biological activity and makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
132483-46-6 |
|---|---|
分子式 |
C14H15NO2S |
分子量 |
261.34 g/mol |
IUPAC名 |
2-[4-(4,5-dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H15NO2S/c1-8(14(16)17)11-4-6-12(7-5-11)13-15-9(2)10(3)18-13/h4-8H,1-3H3,(H,16,17) |
InChIキー |
QRODITHLDQGJNA-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C(=O)O)C |
正規SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B161043.png)
![Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)](/img/structure/B161048.png)


![spiro[1H-2-benzofuran-3,2'-oxolane]](/img/structure/B161055.png)
